molecular formula C22H23N3O5S B6522833 N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide CAS No. 942721-13-3

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B6522833
CAS No.: 942721-13-3
M. Wt: 441.5 g/mol
InChI Key: GYXGIRYFDZWYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide (CAS: 942743-65-9; Molecular formula: C₂₂H₂₃N₃O₅S; MW: 441.50 g/mol) is a pyrazole-based carboxamide derivative featuring a 2,4-dimethoxyphenyl substituent and a 1,1-dioxothiolan-3-yl group. This compound is synthesized via carbodiimide-mediated coupling, as inferred from analogous procedures in pyrazole carboxamide syntheses .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-17-8-9-18(21(12-17)30-2)23-22(26)19-13-20(15-6-4-3-5-7-15)25(24-19)16-10-11-31(27,28)14-16/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXGIRYFDZWYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F2465-0155 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptor, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system.

Mode of Action

F2465-0155 acts as a negative allosteric modulator (NAM) of the GABAA α5 receptor. This means that it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s response to its ligand, GABA. This modulation alters the conformation of the receptor, reducing its ability to bind GABA and thus decreasing the inhibitory effect of GABA on neuronal activity.

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, distribution, metabolism, and excretion. The bioavailability, or the proportion of the drug that enters the circulation and can have an active effect, is also a key aspect of pharmacokinetics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related pyrazole carboxamides based on substituent effects, synthetic routes, and physicochemical properties. Key analogs include:

Compound Substituents Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethoxyphenyl, 1,1-dioxothiolan-3-yl, phenyl 441.50 Electron-rich methoxy groups; sulfone enhances stability and polarity
BG13434 (1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-5-phenyl analog) 2-Fluorophenyl, 1,1-dioxothiolan-3-yl, phenyl 399.43 Fluorine substituent increases lipophilicity; weaker H-bonding vs. methoxy
3a () 5-Chloro, 3-methyl, 4-cyano 403.1 Chloro and cyano groups are electron-withdrawing; lower solubility
Compound 1h () Thiazole core, pyridin-3-ylcarbamoyl 428.89 Thiazole heterocycle alters electronic profile; carbamoyl enhances polarity
1a () 6-Chloro-3-pyridylmethyl, 4-ethoxyphenyl 424.89 Pyridine and ethoxy groups influence π-π stacking and solubility

Key Differences:

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound improves solubility and hydrogen-bond donor/acceptor capacity compared to 2-fluorophenyl (BG13434) or chloro/cyano substituents (3a) .

Synthetic Routes :

  • The target compound likely employs EDCI/HOBt-mediated coupling, similar to compounds in and . However, the thiolan-3-yl group may require specialized protection during synthesis.

The target’s methoxy and sulfone groups may modulate interactions with enzymes or receptors, as seen in cannabinoid receptor studies () .

Physicochemical Properties: The target’s molecular weight (441.50 g/mol) exceeds BG13434 (399.43 g/mol) and 3a (403.1 g/mol), which may influence pharmacokinetics (e.g., absorption) . Methoxy groups likely reduce melting points compared to chloro analogs (e.g., 3b: mp 171–172°C vs. target compound’s unknown mp) due to disrupted crystal packing .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis aligns with established protocols for pyrazole carboxamides, though the thiolan-3-yl group may necessitate optimization of reaction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.